1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE
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Description
1-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}METHANESULFONAMIDE is a useful research compound. Its molecular formula is C17H21ClN2O3S and its molecular weight is 368.88. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Synthesis
Molecular Structure and Conformation : Studies on similar compounds, such as various N-aryl methanesulfonamides, have detailed their molecular structures and conformations. The orientation of certain functional groups and their implications for biological activity have been explored, demonstrating how the spatial arrangement of atoms affects hydrogen bonding and molecular recognition (Gowda, Foro, & Fuess, 2007)[https://consensus.app/papers/n23dichlorophenylmethanesulfonamide-gowda/038b1094f6a65580a6ec120bdfeb3634/?utm_source=chatgpt].
Synthesis of Heterocyclic Compounds : The synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides has been documented, showcasing the utility of similar compounds in constructing complex heterocyclic systems (Sakamoto et al., 1988)[https://consensus.app/papers/condensed-ring-systems-xiii-onestep-synthesis-sakamoto/e0552f2f261a5c2aa41bc5fdffaec09d/?utm_source=chatgpt]. This highlights their role as intermediates in the synthesis of pharmacologically relevant molecules.
Molecular Recognition for Dicarboxylic Acids : The synthesis and study of derivatives for molecular recognition of dicarboxylic acids reveal the compounds' potential in selective binding and sensing applications. This includes the formation of complexes with specific stoichiometries, which could be leveraged in designing selective receptors or sensors (Qi Yan-xing, 2004)[https://consensus.app/papers/synthesis-molecular-recognition-dicarboxylic-acid-yanxing/aaba3400b9ec54e085b85bb9603925de/?utm_source=chatgpt].
Potential Applications
Asymmetric Catalysis : Research into asymmetric hydrogenation of α-hydroxy aromatic ketones, using related catalysts, indicates potential applications in synthesizing enantiomerically pure compounds. Such processes are crucial for developing drugs with specific chiral configurations (Ohkuma et al., 2007)[https://consensus.app/papers/hydrogenation-alphahydroxy-ketones-catalyzed-ohkuma/4b7bfc54e4b65aa88be1e2666f6ea362/?utm_source=chatgpt].
Microbial Reduction for Chiral Synthesis : The stereoselective microbial reduction of similar compounds has been utilized to prepare chiral intermediates for the synthesis of beta-receptor antagonists. This showcases the application of biocatalysis in obtaining high-purity chiral pharmaceuticals (Patel et al., 1993)[https://consensus.app/papers/reduction-n41oxo2chloroacetyl-ethyl-phenyl-methane-patel/ddc1edc3d7025fd1837d4d9fd0e0ebe6/?utm_source=chatgpt].
Supramolecular Assembly : Structural studies on nimesulidetriazole derivatives, which share functional similarities, highlight the effect of substitution on supramolecular assembly. Understanding these interactions can inform the design of materials and drugs with tailored properties (Dey et al., 2015)[https://consensus.app/papers/structural-study-three-derivatives-using-powder-dey/88d4a656bdbe5daeb914fca39598b156/?utm_source=chatgpt].
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)15-9-7-13(8-10-15)17(21)11-19-24(22,23)12-14-5-3-4-6-16(14)18/h3-10,17,19,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGISMHPREFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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